molecular formula C26H17N3Na2O8S2 B610300 disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

Cat. No.: B610300
M. Wt: 609.5 g/mol
InChI Key: QBLLYXXXOJUNCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-0739 is a high-affinity, potent, competitive, non-nucleotide antagonist of the human P2Y12 receptor. The P2Y12 receptor plays a crucial role in platelet aggregation, making PSB-0739 a significant compound in the study of antithrombotic effects .

Mechanism of Action

Target of Action

PSB-0739 primarily targets the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation. By inhibiting P2Y12, PSB-0739 interferes with platelet activation and aggregation, which is essential for hemostasis and thrombosis prevention .

Mode of Action

PSB-0739 acts as a competitive, nonselective antagonist at the human P2Y12 receptor. It binds to the receptor, preventing its activation by endogenous ligands such as ADP (adenosine diphosphate). As a result, platelet activation pathways are disrupted, leading to reduced platelet aggregation .

Biochemical Analysis

Biochemical Properties

PSB 0739 interacts with the P2Y12 receptor, a subtype of purinergic P2Y receptors . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor with a pA2 value of 9.8 . PSB 0739 inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4±1.8 μM .

Cellular Effects

PSB 0739 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates ADP-evoked responses in THP-1 monocytic cell line . In the context of Parkinson’s disease, pharmacological inhibition of P2Y12 receptors during disease development reverses the symptoms of PD and halts disease progression .

Molecular Mechanism

PSB 0739 exerts its effects at the molecular level through its interaction with the P2Y12 receptor. It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor . It has been found that P2Y12 receptors regulate ROCK and p38 MAPK activity and control cytokine production .

Dosage Effects in Animal Models

In animal models, specifically male Wistar rats, PSB 0739 has been shown to have a dose-dependent inhibitory effect on mechanical hyperalgesia in the range of 0.01–0.1 mg/kg .

Metabolic Pathways

It is known that the P2Y12 receptor, which PSB 0739 interacts with, plays a crucial role in platelet aggregation .

Transport and Distribution

It is known that the compound is soluble to 25 mM in water .

Subcellular Localization

It is known that the P2Y12 receptor, which PSB 0739 interacts with, is a subtype of purinergic P2Y receptors .

Preparation Methods

The synthesis of PSB-0739 involves multiple steps, including the formation of its sulfonate groups and the incorporation of phenylamino and anthracenesulfonic acid moieties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

PSB-0739 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at its phenylamino groups.

    Reduction: Reduction reactions can occur at the sulfonate groups.

    Substitution: The aromatic rings in PSB-0739 can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

PSB-0739 has a wide range of scientific research applications:

Comparison with Similar Compounds

PSB-0739 is compared with other P2Y12 receptor antagonists, such as clopidogrel and ticagrelor. Unlike clopidogrel, which requires bioactivation, PSB-0739 does not need bioactivation, making it more efficient in its action. Similar compounds include:

PSB-0739’s uniqueness lies in its high affinity and potency as a P2Y12 receptor antagonist, along with its non-requirement for bioactivation, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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